![molecular formula C20H20ClFN4O2S B2805656 5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893911-79-0](/img/structure/B2805656.png)
5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The compound contains a pyrimidine ring substituted with various functional groups, including a 2-chloro-6-fluorobenzyl group, a thio group, a cyclopentyl group, and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring forms the core structure, with the various substituents attached at different positions. The exact molecular structure would require more specific information or computational modeling to determine .Applications De Recherche Scientifique
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, like the mentioned compound, have been extensively studied for their applications in cancer treatment. These compounds, including 5-Fluorouracil (5-FU), are critical in treating various cancers due to their ability to perturb nucleic acid structure and dynamics. They inhibit key enzymes like thymidylate synthase, tRNA methyltransferase, and DNA topoisomerase 1, showcasing their potential in personalized medicine and cancer treatment (Gmeiner, 2020).
Synthetic Pathways and Pharmaceutical Applications
The structural complexity of pyranopyrimidine cores, a structural element in compounds like the one , is a focus in medicinal chemistry. These structures serve as precursors in pharmaceuticals, and their synthesis involves multiple pathways, utilizing various catalysts. The hybrid catalysts used in these syntheses have been extensively reviewed, highlighting their crucial role in developing potential lead molecules (Parmar, Vala, & Patel, 2023).
Pyrimidoquinolines and Related Compounds
Pyrimidoquinolines and their thio analogues, sharing structural features with the mentioned compound, have significant therapeutic importance. Their synthesis from barbituric acids and their potential in creating biologically active molecules have been described, emphasizing the diversity and potential of pyrimidine-based structures in medicinal applications (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Mechanistic Insights into Pyrimidine Analogues
The incorporation of fluorine into pyrimidine nucleotide analogues, as in the specified compound, significantly alters their antiviral and toxicity profiles. Understanding the mechanistic consequences of such modifications on enzymes like HIV-1 reverse transcriptase provides insights into the potency and selectivity of these compounds as antiviral agents (Ray, Schinazi, Murakami, Basavapathruni, Shi, Zorca, Chu, & Anderson, 2003).
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the diverse biological activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2S/c1-25-17-15(19(27)26(2)20(25)28)18(24-16(23-17)11-6-3-4-7-11)29-10-12-13(21)8-5-9-14(12)22/h5,8-9,11H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMYSVNGBQUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
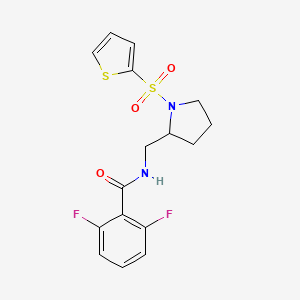
![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2805580.png)
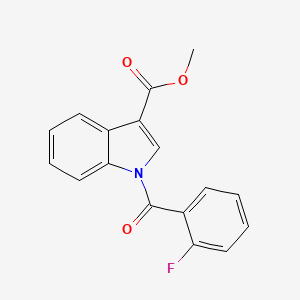
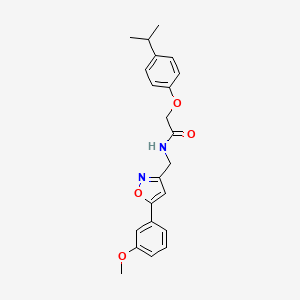
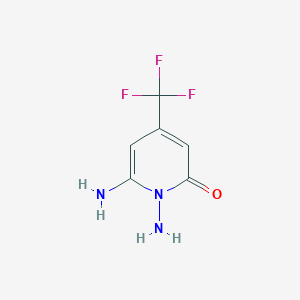
![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)
![(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B2805586.png)
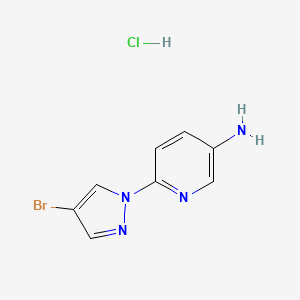
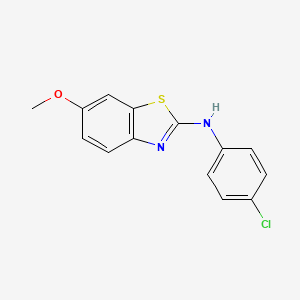
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
![N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B2805596.png)